2'-Ethoxy-biphenyl-2-ylamine 2'-Ethoxy-biphenyl-2-ylamine
Brand Name: Vulcanchem
CAS No.: 142505-62-2
VCID: VC21081143
InChI: InChI=1S/C14H15NO/c1-2-16-14-10-6-4-8-12(14)11-7-3-5-9-13(11)15/h3-10H,2,15H2,1H3
SMILES: CCOC1=CC=CC=C1C2=CC=CC=C2N
Molecular Formula: C14H15NO
Molecular Weight: 213.27 g/mol

2'-Ethoxy-biphenyl-2-ylamine

CAS No.: 142505-62-2

Cat. No.: VC21081143

Molecular Formula: C14H15NO

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

2'-Ethoxy-biphenyl-2-ylamine - 142505-62-2

Specification

CAS No. 142505-62-2
Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
IUPAC Name 2-(2-ethoxyphenyl)aniline
Standard InChI InChI=1S/C14H15NO/c1-2-16-14-10-6-4-8-12(14)11-7-3-5-9-13(11)15/h3-10H,2,15H2,1H3
Standard InChI Key PHPIOZKKCCRTJC-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1C2=CC=CC=C2N
Canonical SMILES CCOC1=CC=CC=C1C2=CC=CC=C2N

Introduction

Chemical Structure and Properties

2'-Ethoxy-biphenyl-2-ylamine belongs to the family of substituted biphenyls with an amino functional group. The structure consists of two phenyl rings connected by a single carbon-carbon bond, with an amino group (-NH2) at the 2-position of one ring and an ethoxy group (-OCH2CH3) at the 2'-position of the other ring.

Physical Properties

While the specific properties of 2'-Ethoxy-biphenyl-2-ylamine are not directly referenced in the provided materials, we can infer certain characteristics based on similar 2-amino biphenyl derivatives:

PropertyExpected ValueBasis for Estimation
Physical StateCrystalline solidCommon for similar biphenyl derivatives
SolubilityLikely soluble in organic solvents (ethanol, methanol, chloroform)Based on related compounds
Water SolubilityLimited solubility in waterSimilar to other biphenyl derivatives
StabilityMay be sensitive to air oxidationCommon for aromatic amines

Structural Characteristics

The biphenyl backbone creates a non-planar structure due to steric hindrance between the hydrogen atoms of adjacent rings. The amino group at the 2-position and ethoxy group at the 2'-position likely influence this torsional angle, potentially creating interesting electronic and spatial arrangements.

Synthesis Methods

General Pathways for 2-Amino Biphenyl Derivatives

The synthesis of 2'-Ethoxy-biphenyl-2-ylamine can potentially follow similar routes to those described for related 2-amino biphenyl derivatives in the patent literature.

Reaction from Aniline Derivatives

One potential synthesis method could involve the reaction between appropriately substituted anilines and phenylhydrazine derivatives, catalyzed by metal complexes such as iron or copper phthalocyanines .

The general reaction scheme might follow:

  • Starting with an ethoxy-substituted aniline

  • Reaction with phenylhydrazine in the presence of a metal catalyst

  • Purification by column chromatography

Alternative Synthetic Routes

Cross-coupling reactions, particularly palladium-catalyzed reactions, could also be employed for the synthesis:

  • Suzuki coupling between 2-amino phenylboronic acid and 2-ethoxy bromobenzene

  • Buchwald-Hartwig amination of 2'-ethoxy-2-bromobiphenyl

Spectral RegionExpected Features
1H NMR Aromatic Region (6.5-7.5 ppm)Complex multiplets from the aromatic protons of both phenyl rings
1H NMR Amino Group (3.5-4.5 ppm)Broad singlet (2H) from the -NH2 group
1H NMR Ethoxy Group (1.0-4.0 ppm)Triplet for -CH3 and quartet for -OCH2-
13C NMRSignals for aromatic carbons (115-150 ppm) and ethoxy group carbons (14-70 ppm)

Applications in Organic Synthesis

As a Building Block

2'-Ethoxy-biphenyl-2-ylamine could serve as a valuable building block in organic synthesis, particularly for:

  • Construction of heterocyclic compounds

  • Synthesis of potential pharmaceutical candidates

  • Development of functional materials

Biological Activity and Medicinal Chemistry

Structure-Activity Relationships

The 2-amino biphenyl scaffold appears in various bioactive compounds. The amino group can serve as a hydrogen bond donor, while the ethoxy group can act as a hydrogen bond acceptor, potentially enabling interactions with biological targets.

Comparison with Related Compounds

Structural Analogs

Several related compounds mentioned in the patent literature provide context for understanding the potential properties of 2'-Ethoxy-biphenyl-2-ylamine:

CompoundKey Difference from 2'-Ethoxy-biphenyl-2-ylamineNotable Features
2-PhenylanilineLacks the 2'-ethoxy substituentSimpler structure, reported 72% yield in synthesis
2-Amino-5-fluorobiphenylContains fluorine instead of 2'-ethoxyElectronic properties likely different due to fluorine's electronegativity
2-Amino-5-methoxybiphenylMethoxy group at different positionDifferent spatial arrangement of hydrogen bond acceptors

DavePhos Comparison

2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl (DavePhos) represents a more complex biphenyl derivative with documented applications:

  • Unlike 2'-Ethoxy-biphenyl-2-ylamine, DavePhos contains a phosphine group

  • DavePhos serves as a ligand in various palladium-catalyzed reactions

  • The dimethylamino group in DavePhos versus the primary amine in 2'-Ethoxy-biphenyl-2-ylamine would confer different electronic and steric properties

Analytical Methods for Identification

Chromatographic Techniques

Based on the patent information, thin-layer chromatography (TLC) is commonly used to monitor reactions involving biphenyl derivatives . For 2'-Ethoxy-biphenyl-2-ylamine, similar conditions might be applicable:

TechniquePotential Conditions
TLCStationary phase: silica gel; Mobile phase: petroleum ether/ethyl acetate (20:1)
Column ChromatographyStationary phase: silica gel; Mobile phase: petroleum ether/ethyl acetate (20:1)

Mass Spectrometry

Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of 2'-Ethoxy-biphenyl-2-ylamine, with fragmentation patterns characteristic of the ethoxy and amino functional groups.

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